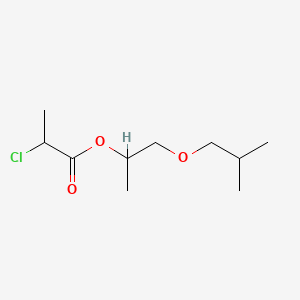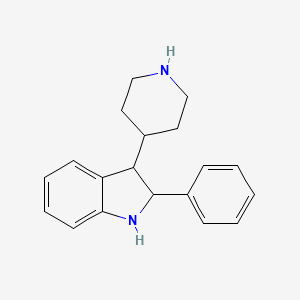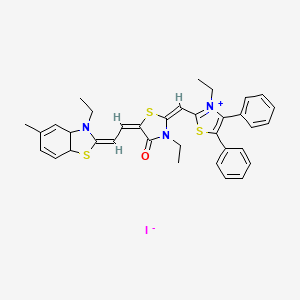
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester is a chemical compound with a complex structure It is an ester derivative of propanoic acid, featuring a chlorine atom and a branched alkoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester typically involves esterification reactions. One common method is the reaction of 2-chloropropanoic acid with 1-methyl-2-(2-methylpropoxy)ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-chloropropanoic acid and 1-methyl-2-(2-methylpropoxy)ethanol.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ester can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Substitution: Nucleophiles like NaOH, KOH, or amines, solvents like ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 2-chloropropanoic acid and 1-methyl-2-(2-methylpropoxy)ethanol.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing ester prodrugs that can improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: Similar structure but with a simpler alkoxy group.
Propanoic acid, 2-chloro-, ethyl ester: Another ester derivative with an ethyl group instead of the branched alkoxy group.
Propanoic acid, 2-methyl-, ethyl ester: A methyl-substituted propanoic acid ester with different reactivity.
Uniqueness
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester is unique due to its branched alkoxy group, which can influence its physical and chemical properties. This structural feature can affect its solubility, reactivity, and interactions with other molecules, making it distinct from simpler ester derivatives.
Properties
CAS No. |
67969-81-7 |
|---|---|
Molecular Formula |
C10H19ClO3 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
1-(2-methylpropoxy)propan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C10H19ClO3/c1-7(2)5-13-6-8(3)14-10(12)9(4)11/h7-9H,5-6H2,1-4H3 |
InChI Key |
KBLCCQZNLNBPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(C)OC(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)


![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
